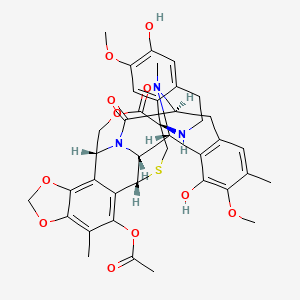
Trabectedine Impurity E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trabectedine Impurity E is a chemical compound related to Trabectedin, a marine-derived anti-neoplastic drug. . This compound is one of the impurities that can be formed during the synthesis or degradation of Trabectedin.
Méthodes De Préparation
The synthesis of Trabectedine and its impurities involves complex chemical reactions. Trabectedin is initially isolated from the Caribbean tunicate Ecteinascidia turbinata and is currently prepared by chemical synthesis . The synthetic process includes reactions such as the Mannich reaction, Pictet-Spengler reaction, Curtius rearrangement, and chiral rhodium-based diphosphine-catalyzed enantioselective hydrogenation . Industrial production methods focus on optimizing these reactions to ensure high yield and purity of Trabectedin while minimizing the formation of impurities like Trabectedine Impurity E.
Analyse Des Réactions Chimiques
Trabectedine Impurity E, like Trabectedin, can undergo various chemical reactions. These include:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Trabectedine Impurity E is primarily studied in the context of its parent compound, Trabectedin. Research focuses on understanding the formation, stability, and biological activity of this impurity. In chemistry, it is used to study the synthetic pathways and degradation mechanisms of Trabectedin . In biology and medicine, it is investigated for its potential effects on cancer cells and its role in the overall efficacy and safety of Trabectedin . In industry, it is important for quality control and regulatory compliance to ensure the purity of pharmaceutical products.
Mécanisme D'action
The mechanism of action of Trabectedine Impurity E is closely related to that of Trabectedin. Trabectedin binds to the minor groove of DNA and interferes with cell division and genetic transcription processes . It also affects DNA repair machinery, leading to cell cycle arrest and apoptosis . The molecular targets include transcription factors, DNA binding proteins, and DNA repair pathways .
Comparaison Avec Des Composés Similaires
Trabectedine Impurity E can be compared with other impurities and analogs of Trabectedin. Similar compounds include:
ET-745: A related compound with a similar structure but different pharmacological activity.
Lurbinectedin: Another marine-derived anti-neoplastic agent with a similar mechanism of action. This compound is unique in its specific formation during the synthesis and degradation of Trabectedin, and its study provides insights into the stability and efficacy of the parent compound.
Propriétés
Formule moléculaire |
C39H41N3O11S |
|---|---|
Poids moléculaire |
759.8 g/mol |
Nom IUPAC |
[(1R,2R,3R,11S,14R,26R)-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-12,27-dioxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |
InChI |
InChI=1S/C39H41N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36,40,44-45H,7-8,10,13-15H2,1-6H3/t22-,23-,29+,30+,36+,39+/m0/s1 |
Clé InChI |
HURGLJIPFDYHTH-YAJOLDMGSA-N |
SMILES isomérique |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4C(=O)[C@H](C2)N3C)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
SMILES canonique |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(=O)C(C2)N3C)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


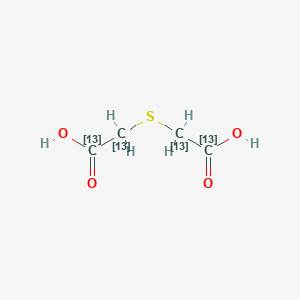
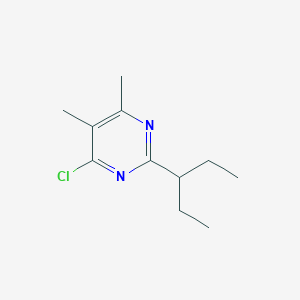
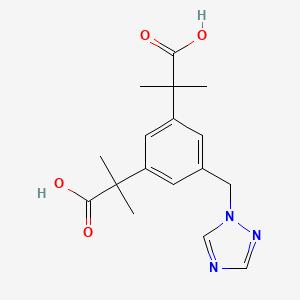

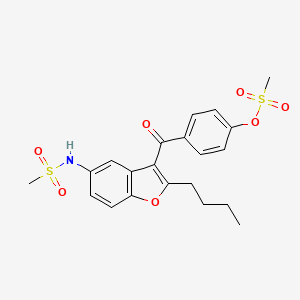

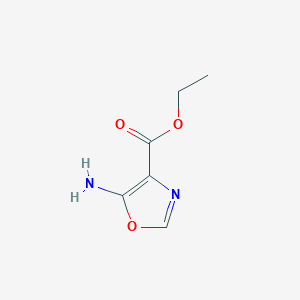
![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)
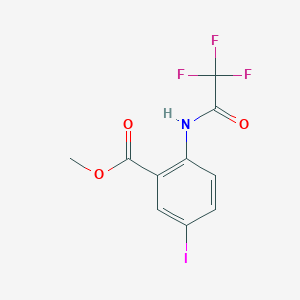
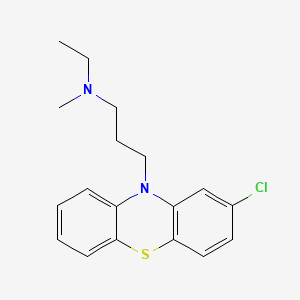
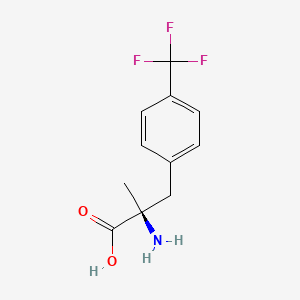
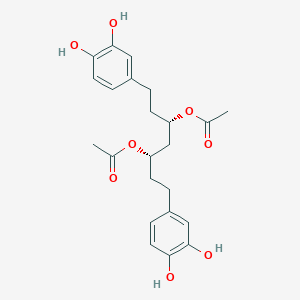
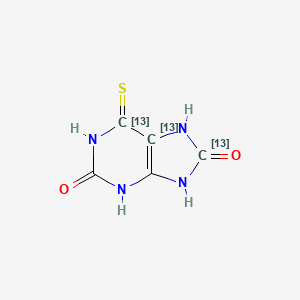
![Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate](/img/structure/B13441819.png)
